molecular formula C6H8O3 B14723812 2,4(3H,5H)-Furandione, 3,5-dimethyl- CAS No. 5460-81-1

2,4(3H,5H)-Furandione, 3,5-dimethyl-

Cat. No.: B14723812
CAS No.: 5460-81-1
M. Wt: 128.13 g/mol
InChI Key: JZLFAWGGYBKIQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(3H,5H)-Furandione, 3,5-dimethyl- can be achieved through various methods. One common approach involves the cyclization of 3,5-dimethyl-4-hydroxy-2-pentenoic acid under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 2,4(3H,5H)-Furandione, 3,5-dimethyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2,4(3H,5H)-Furandione, 3,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4(3H,5H)-Furandione, 3,5-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4(3H,5H)-Furandione, 3,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the carbonyl group in the furan ring, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4(3H,5H)-Furandione, 3,5-dimethyl- is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

CAS No.

5460-81-1

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3,5-dimethyloxolane-2,4-dione

InChI

InChI=1S/C6H8O3/c1-3-5(7)4(2)9-6(3)8/h3-4H,1-2H3

InChI Key

JZLFAWGGYBKIQL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(OC1=O)C

Origin of Product

United States

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